Helenalin

Catalog No.
S529826
CAS No.
6754-13-8
M.F
C15H18O4
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helenalin

CAS Number

6754-13-8

Product Name

Helenalin

IUPAC Name

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1

InChI Key

ZVLOPMNVFLSSAA-XEPQRQSNSA-N

SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE

Synonyms

Helenalin, Helenalin A, HSDB 3490, PF 56

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2

Description

The exact mass of the compound Helenalin is 262.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; sol in alcohol, chloroform, hot benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhabdomyosarcoma Treatment

Inhibition of Human Cytochrome P450 Activity

Anti-Inflammatory and Anti-Neoplastic Agent

Inhibition of Telomerase Gene Expression in Breast Cancer Cells

Treatment of Chronic Conditions

Inhibition of 5-Lipoxygenase and Leukotriene C4 Synthase

Helenalin, with the chemical formula C15H18O4, is characterized by its unique structure, which includes a lactone ring. This compound is part of a larger class of sesquiterpene lactones, which are secondary metabolites predominantly found in the Asteraceae family of plants. Helenalin is recognized for its potent anti-inflammatory properties, making it a key component in herbal remedies for treating minor injuries and inflammatory conditions .

The primary mechanism of action for helenalin's anti-inflammatory properties is believed to be its inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [, ]. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. Helenalin selectively targets the p65 subunit of NF-κB, thereby inhibiting its DNA binding and subsequent inflammatory gene expression [, ]. Additionally, helenalin might possess anti-cancer properties by targeting specific proteins involved in cell proliferation and survival pathways.

Helenalin exhibits significant reactivity, particularly towards nucleophiles. It is known to irreversibly alkylate thiol groups, such as those found in reduced glutathione and cysteine . This alkylation mechanism involves a Michael-type addition, which effectively inhibits important cellular processes. Notably, helenalin has been shown to alkylate the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells, thereby preventing its DNA-binding activity and inhibiting downstream inflammatory responses .

Helenalin possesses a broad spectrum of biological activities, including:

  • Anti-inflammatory effects: It inhibits the expression of genes mediated by nuclear factor kappa-light-chain-enhancer of activated B cells at concentrations ranging from 1 to 20 micromolar .
  • Antibacterial properties: Research indicates that helenalin exhibits antibacterial activity against various pathogens.
  • Anticancer potential: Although there are challenges due to its toxicity to healthy tissues, helenalin has shown promise in inhibiting cancer cell growth and inducing apoptosis .

The synthesis of helenalin can be achieved through several methods:

  • Natural extraction: Obtained from Arnica montana through solvent extraction techniques.
  • Total synthesis: Various synthetic routes have been developed in laboratories. For instance, one notable method involves constructing the bicyclic core structure through a series of

Helenalin is primarily used in:

  • Traditional medicine: It is commonly applied topically for bruises, sprains, and other inflammatory conditions.
  • Pharmaceutical research: Investigations into its bioactive properties have led to studies aimed at developing helenalin analogs for therapeutic use in inflammation and cancer treatment.

Studies have demonstrated that helenalin interacts with several molecular targets within cells:

  • Nuclear factor kappa-light-chain-enhancer of activated B cells: Its ability to inhibit this transcription factor plays a crucial role in its anti-inflammatory activity.
  • Telomerase: Helenalin has been shown to inhibit telomerase activity, which may contribute to its anticancer effects by limiting the proliferation of cancer cells .

Helenalin belongs to a class of compounds known as sesquiterpene lactones. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundSourceBiological ActivityUnique Features
ArtemisininArtemisia annuaAntimalarialHighly effective against malaria
ThapsigarginThapsia garganicaAnticancerInhibits sarco/endoplasmic reticulum Ca²⁺ ATPase
ParthenolideTanacetum partheniumAnti-inflammatoryExhibits neuroprotective properties
CostunolideSaussurea costusAnti-inflammatoryLess toxic than helenalin

Helenalin stands out due to its specific mechanism involving alkylation of thiol groups and its historical significance in folk medicine. While other sesquiterpene lactones share some biological activities, their mechanisms and applications often differ significantly.

Helenalin, with the molecular formula Carbon-fifteen-Hydrogen-eighteen-Oxygen-four, represents a pseudoguaianolide-type sesquiterpene lactone of considerable phytochemical significance within the Asteraceae family [1] [2]. The primary biosynthetic taxa encompass two distinct genera: Arnica and Helenium, each demonstrating specialized metabolic pathways for helenalin production and structurally related compounds [3] [4].

Arnica Species Complex

Arnica montana Linnaeus serves as the archetypal helenalin-producing species, distinguished by its comprehensive sesquiterpene lactone profile comprising helenalin and eleven-alpha-thirteen-dihydrohelenalin in various esterified forms [1] [5]. The species demonstrates remarkable biochemical complexity, with over twenty different ester derivatives identified in natural populations, including helenalin acetate, isobutyrylhelenalin, and methacryloylhelenalin [3] [4]. Tissue-specific accumulation patterns reveal preferential biosynthesis in aerial plant organs, with flower heads containing the highest concentrations of sesquiterpene lactones, particularly within the pappus calyx structures [5].

Arnica chamissonis Less., recognized taxonomically as Chamisso arnica, exhibits analogous sesquiterpene lactone biosynthetic capabilities while maintaining distinct geographical and ecological distributions [6] [7]. This North American endemic demonstrates similar helenalin production pathways, though quantitative analyses reveal generally lower total sesquiterpene lactone concentrations compared to European Arnica montana populations [1] [6]. The species shows particular adaptation to montane and subalpine environments, with successful establishment across elevation gradients from sea level to three thousand five hundred meters [6] [7].

Helenium Species Diversity

The genus Helenium represents a taxonomically diverse assemblage of approximately forty species distributed throughout the Americas, with several taxa demonstrating helenalin biosynthetic capacity [8] [9]. Helenium autumnale Linnaeus, commonly designated as common sneezeweed, produces a distinctive sesquiterpene lactone profile including helenalin, dugaldin, helenanolide, tenulin, and hymenoxon [10] [9]. This species exhibits widespread distribution across North American wetland ecosystems, demonstrating remarkable ecological plasticity and adaptation to diverse moisture regimes [9] [11].

Helenium amarum (Rafinesque) H. Rock manifests specialized biosynthetic pathways producing amarolide and mexicanin, representing structural variants within the broader helenalin chemical family [8]. Similarly, Helenium flexuosum Rafinesque synthesizes unique sesquiterpene lactones designated flexuosin A and flexuosin B, characterized by distinct molecular formulae Carbon-seventeen-Hydrogen-twenty-four-Oxygen-six and Carbon-twenty-Hydrogen-twenty-eight-Oxygen-six·Hydrogen-two-Oxygen respectively [12].

Phytogeographic Distribution Patterns

European Distribution Complex

Arnica montana demonstrates a distinctly European distribution pattern, endemic to the continent with populations extending from South Norway and Latvia southward to the Apennines and southern Carpathians [13] [14]. The species exhibits biogeographical restriction to five major European regions: Alpine, Atlantic, Boreal, Continental, and Mediterranean zones [13]. Within this range, populations demonstrate marked ecological specialization for nutrient-poor acidic meadows and dry heathlands, typically occurring at elevations between seven hundred and three thousand meters above sea level [15] [13].

Recent phylogeographic analyses reveal the existence of two recognized subspecies: Arnica montana subspecies montana, predominating in Central and Eastern European populations, and subspecies atlantica, characterized by southwestern European distribution patterns, particularly across the Iberian Peninsula [16] [15]. These subspecific divisions correlate strongly with distinct chemotypic variations and represent potentially significant evolutionary lineages within the species complex [16] [17].

North American Distribution Networks

Arnica chamissonis exhibits extensive North American distribution, ranging from Alaska and Yukon Territories eastward to Ontario and southward to New Mexico, Arizona, and California [6] [7] [18]. The species demonstrates particular abundance within western North American mountain systems, including the Warner Mountains, White and Inyo Mountains, and Klamath Mountain Range [19] [20]. Elevation tolerance extends from sea level to three thousand five hundred meters, with optimal performance in montane to subalpine zones [6] [21].

Helenium autumnale demonstrates the broadest phytogeographic distribution among helenalin-producing taxa, occurring from Quebec westward to British Columbia and southward to northern peninsular Florida, Texas, and California [11] [22]. Notable distributional gaps include southern and central California regions and the four Atlantic Provinces of Canada [11]. The species exhibits strong ecological association with moist, open areas along streams and ponds, wet meadows, and low-elevation bottomlands [9] [11].

Biogeographical Constraints and Ecological Determinants

Contemporary distribution patterns reflect complex interactions between historical biogeographical processes and current ecological constraints [14] [23]. Arnica montana populations demonstrate severe distributional contraction throughout northern European ranges, attributed to habitat fragmentation, abandonment of traditional pastoralism practices, and intensification of agricultural systems [13] [14]. The species requires sustained low nitrogen conditions and continuous absence of nitrogen fertilization, factors increasingly rare in modern European landscapes [14] [24].

Phytogeographic analysis reveals strong correlations between soil chemistry and species occurrence patterns [25] [26]. Arnica montana populations demonstrate preferential establishment on acidic soils with moderate nutrient availability, while avoiding calcareous substrates with high base saturation [25] [24]. These edaphic preferences directly influence both population establishment success and secondary metabolite production profiles [25] [26].

Environmental Modulators of Secondary Metabolism

Soil Chemistry Determinants

Soil pH emerges as a primary environmental modulator of helenalin biosynthesis and accumulation patterns [25] [26]. Comprehensive field investigations across Romanian Apuseni Mountains reveal significant correlations between soil acidity and sesquiterpene lactone content in Arnica montana flower heads [25] [26]. Plants established on siliceous soils with pH values below 6.5 demonstrate enhanced helenalin-type chemotype expression, while populations on calcareous substrates with higher pH values favor dihydrohelenalin-dominant profiles [25] [26].

Base saturation levels exhibit strong positive correlations with total sesquiterpene lactone content, suggesting enhanced mineral uptake efficiency directly influences secondary metabolite biosynthetic capacity [25] [26]. Cation exchange capacity similarly demonstrates positive associations with helenalin accumulation, indicating the importance of soil nutrient retention mechanisms for optimal metabolic function [25] [26].

Altitudinal and Climatic Influences

Elevation gradients significantly modulate helenalin production patterns across species ranges [27] [28]. Spanish Arnica montana populations demonstrate clear altitudinal zonation in chemotypic expression, with heathland populations at elevations between 1330-1460 meters producing predominantly helenalin-type profiles (total helenalins 5.2-10.3 milligrams per gram dry weight) [27] [28]. Conversely, lower elevation populations (800-1200 meters) in meadows and peat bogs express dihydrohelenalin-dominant chemotypes with concentrations reaching 10.9-18.2 milligrams per gram dry weight [27] [28].

Temperature regimes within the range of 4-18°C demonstrate optimal conditions for Arnica montana establishment and secondary metabolite production [24] [29]. The species exhibits ecological optimum around 900-1000 meters elevation in Romanian Carpathian populations, with probability of occurrence following unimodal symmetric models relative to temperature gradients [24].

Light and Photosynthetic Modulation

Light intensity and quality significantly influence helenalin biosynthetic pathways [30] [31]. Controlled environment studies reveal enhanced formation of specific helenalin derivatives under increased photosynthetic photon flux density [30] [31]. Red light conditions particularly favor methacryloylhelenalin and tigloylhelenalin synthesis in Arnica montana cultivars, suggesting wavelength-specific metabolic responses [30].

The relationship between photosynthetic capacity and secondary metabolite production demonstrates complex regulatory mechanisms [32] [33]. Enhanced photosynthetic activity provides increased carbon skeleton availability for terpenoid biosynthesis, while simultaneously influencing the expression of key biosynthetic enzymes [32] [34].

Nutrient Availability and Resource Allocation

Nitrogen availability represents a critical environmental modulator with complex effects on helenalin production [25] [14]. Arnica montana populations demonstrate optimal secondary metabolite accumulation under moderate nutrient conditions, with both deficiency and excess leading to reduced sesquiterpene lactone content [25] [26]. This pattern reflects the species' adaptation to nutrient-poor grassland ecosystems and its sensitivity to anthropogenic nutrient enrichment [14] [24].

Carbon-nitrogen ratios in soil systems directly influence the allocation of photosynthetic resources between primary and secondary metabolism [29] [33]. Higher carbon availability relative to nitrogen promotes enhanced terpenoid biosynthesis, while nitrogen-rich conditions favor primary metabolic processes and vegetative growth [29] [35].

Chemotypic Variations Across Populations

Geographic Chemotype Differentiation

Arnica montana populations exhibit pronounced chemotypic variation correlated with geographic origin and environmental conditions [16] [27] [17]. Central and Eastern European populations predominantly express helenalin-type chemotypes, characterized by elevated helenalin ester concentrations relative to dihydrohelenalin derivatives [16] [36]. These populations typically contain 3.0-8.5 milligrams per gram dry weight of helenalin compounds, establishing the classical European pharmaceutical standard [16] [27].

Iberian Peninsula populations, classified as subspecies atlantica, demonstrate contrasting dihydrohelenalin-dominant profiles [16] [17]. These southwestern European populations contain predominantly eleven-alpha-thirteen-dihydrohelenalin derivatives, with concentrations reaching 8.5-15.0 milligrams per gram dry weight [16] [17]. The biochemical distinction correlates with taxonomic recognition and suggests independent evolutionary trajectories within the species complex [17] [36].

Microenvironmental Chemotype Determination

Within individual geographic regions, microenvironmental factors drive fine-scale chemotypic variation [25] [26] [27]. Spanish populations demonstrate habitat-specific chemotype expression, with heathland environments at high elevations favoring helenalin-type profiles, while meadow and peat bog habitats promote dihydrohelenalin accumulation [27] [28]. These patterns suggest environmental plasticity in biosynthetic pathway regulation rather than fixed genetic determination [25] [26].

Galician populations present particularly complex chemotypic patterns, with both helenalin and dihydrohelenalin types present within individual populations [17]. Phylogenetic analysis reveals these populations harbor unique chloroplast DNA haplotypes, potentially representing ancestral lineages within the species [17]. The coexistence of multiple chemotypes within single populations indicates ongoing gene flow and metabolic flexibility [17].

Population Genetic and Chemical Correlations

Molecular marker analysis reveals strong correlations between genetic structure and chemotypic expression [17] [37]. Analysis of Molecular Variance demonstrates that grouping populations according to chemotype explains 88.97% of genetic variation when combining chloroplast DNA markers [17]. This pattern suggests either genetic linkage between chemotype-determining loci and chloroplast inheritance, or maternal inheritance of biosynthetic capacity [17].

The relationship between genetic diversity and chemical diversity varies significantly among populations [17] [37]. Heathland populations consistently demonstrate higher variability in both genetic markers and chemical profiles, while meadow populations show reduced diversity in both parameters [17]. This pattern suggests that environmental stress conditions may promote both genetic and metabolic diversification as adaptive responses [34] [38].

Biosynthetic Pathway Plasticity

The occurrence of distinct chemotypes within Arnica montana populations reflects underlying plasticity in sesquiterpene lactone biosynthetic pathways [31] [39]. The conversion between helenalin and dihydrohelenalin derivatives involves specific reduction reactions catalyzed by NADPH-dependent reductases [31] [40]. Environmental conditions influencing NADPH availability or enzyme expression can shift the balance between these alternative metabolic endpoints [31] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White solid; [MSDSonline]

Color/Form

STERNUTATIVE CRYSTALS FROM BENZENE

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.12050905 g/mol

Monoisotopic Mass

262.12050905 g/mol

Heavy Atom Count

19

Taste

BITTER

LogP

0.36 (LogP)

Appearance

Solid powder

Melting Point

167-168 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GUY9L896T

MeSH Pharmacological Classification

Cardiotonic Agents

Mechanism of Action

DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE.
THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS.
HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO.

Other CAS

6754-13-8

Wikipedia

Helenalin

Methods of Manufacturing

PSEUDOGUAIANOLIDE SESQUITERPENOID LACTONE FROM HELENIUM AUTUMNALE L, H AMARUM (RAF) H ROCH, H MICROCEPHALUM DC, COMPOSITAE. ISOLATION: CLARK, J AM CHEM SOC 58, 1982 (1936); ADAMS, HORZ, J AM CHEM SOC 71, 2546 (1949).

Dates

Last modified: 08-15-2023
1: Widen JC, Kempema AM, Baur JW, Skopec HM, Edwards JT, Brown TJ, Brown DA, Meece FA, Harki DA. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles. ChemMedChem. 2018 Feb 20;13(4):303-311. doi: 10.1002/cmdc.201700752. Epub 2018 Jan 19. PubMed PMID: 29349898; PubMed Central PMCID: PMC5894512.
2: Widen JC, Kempema AM, Villalta PW, Harki DA. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile. ACS Chem Biol. 2017 Jan 20;12(1):102-113. doi: 10.1021/acschembio.6b00751. Epub 2016 Nov 28. PubMed PMID: 28103680; PubMed Central PMCID: PMC5357558.
3: Zwicker P, Schultze N, Niehs S, Albrecht D, Methling K, Wurster M, Wachlin G, Lalk M, Lindequist U, Haertel B. Differential effects of Helenalin, an anti-inflammatory sesquiterpene lactone, on the proteome, metabolome and the oxidative stress response in several immune cell types. Toxicol In Vitro. 2017 Apr;40:45-54. doi: 10.1016/j.tiv.2016.12.010. Epub 2016 Dec 18. PubMed PMID: 27998807.
4: Kordi S, Zarghami N, Akbarzadeh A, Rahmati YM, Ghasemali S, Barkhordari A, Tozihi M. A comparison of the inhibitory effect of nano-encapsulated helenalin and free helenalin on telomerase gene expression in the breast cancer cell line, by real-time PCR. Artif Cells Nanomed Biotechnol. 2016;44(2):695-703. doi: 10.3109/21691401.2014.981270. Epub 2014 Dec 1. PubMed PMID: 25435410.
5: Lin X, Zhang S, Huang R, Wei L, Tan S, Liang S, Tian Y, Wu X, Lu Z, Huang Q. Helenalin attenuates alcohol-induced hepatic fibrosis by enhancing ethanol metabolism, inhibiting oxidative stress and suppressing HSC activation. Fitoterapia. 2014 Jun;95:203-13. doi: 10.1016/j.fitote.2014.03.020. Epub 2014 Apr 2. PubMed PMID: 24704336.
6: Jang JH, Iqbal T, Min KJ, Kim S, Park JW, Son EI, Lee TJ, Kwon TK. Helenalin-induced apoptosis is dependent on production of reactive oxygen species and independent of induction of endoplasmic reticulum stress in renal cell carcinoma. Toxicol In Vitro. 2013 Mar;27(2):588-96. doi: 10.1016/j.tiv.2012.10.014. Epub 2012 Oct 30. PubMed PMID: 23123298.

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